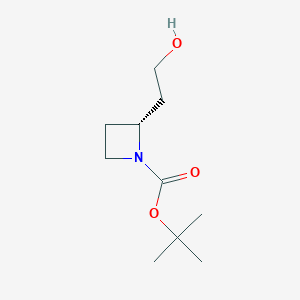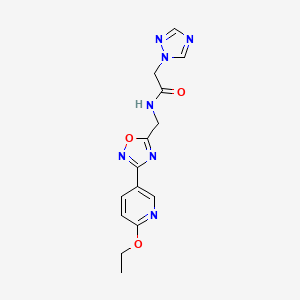
(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is a chemical compound with the CAS number 1056166-09-6 . It falls under various categories such as Heterocyclic Building Blocks, Azetidines, Asymmetric Synthesis, Chiral Building Blocks, Organic Building Blocks, Esters, Amides, and Alcohols .
Molecular Structure Analysis
The molecular formula of “®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is C10H19NO3 . Its molecular weight is 201.26 . The InChI Key is OOQJCNOHZAGBFN-MRVPVSSYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” are not provided in the search results. It’s often used in research settings, and its reactions would depend on the specific context of the experiment .Physical And Chemical Properties Analysis
“®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Azetidine Derivatives in Synthesis and Medicinal Chemistry
Azetidine and its derivatives, such as "(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate," have been extensively studied for their potential in synthetic and medicinal chemistry applications. These compounds serve as building blocks for the synthesis of complex molecules, including natural products and potential therapeutic agents.
One prominent area of application is in the synthesis of enantiopure azetidine-2-carboxylic acids and their analogs. These compounds are designed to explore the influence of conformation on peptide activity, offering tools for studying peptide function and interactions (Sajjadi & Lubell, 2008). Additionally, research into the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the utility of azetidine derivatives in accessing chemical space complementary to traditional piperidine ring systems, highlighting their significance in drug discovery and development (Meyers et al., 2009).
Mechanistic Studies and Catalysis
Azetidine compounds are also instrumental in mechanistic studies and catalysis. For instance, research on rhodium(I)-catalyzed carbonylative ring expansion of aziridines to beta-lactams sheds light on the crucial role of hyperconjugation in activating the breaking C-N bond. This study offers insights into regioselectivity and enantiospecificity in catalytic processes, underscoring the importance of azetidine derivatives in understanding and improving catalytic reactions (Ardura et al., 2006).
Biochemical and Pharmacological Applications
Beyond synthetic applications, azetidine derivatives find use in biochemical and pharmacological research. For example, studies on the effect of azetidine-2-carboxylic acid on ion uptake and release in barley roots contribute to our understanding of the relationship between protein synthesis and ion transport in plants, offering a tool to investigate the mechanisms underlying these processes (Pitman et al., 1977).
Mecanismo De Acción
Safety and Hazards
The compound has a GHS signal word of "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJCNOHZAGBFN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)
![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)
![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)


![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2653861.png)
![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)